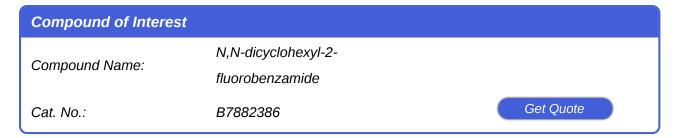


Application Notes and Protocols for N,N-dicyclohexyl-2-fluorobenzamide

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Abstract

N,N-dicyclohexyl-2-fluorobenzamide is a research chemical belonging to the class of N-substituted benzamides. While specific biological data for this compound is limited, its structural features—a fluorinated benzene ring and bulky dicyclohexyl amide substituents—suggest potential applications in medicinal chemistry and drug discovery. The fluorine substitution can enhance metabolic stability and binding affinity, while the dicyclohexyl groups contribute to lipophilicity, potentially influencing membrane permeability and target engagement.

These application notes provide a summary of the known properties of **N,N-dicyclohexyl-2-fluorobenzamide**, a detailed protocol for its synthesis based on analogous compounds, and hypothesized research applications with corresponding experimental protocols. The proposed applications are derived from the activities of structurally related molecules and are intended to serve as a starting point for further investigation.

Chemical and Physical Properties



Property	Value	Source
CAS Number	574715-85-8	[1]
Molecular Formula	C19H26FNO	[1]
Molecular Weight	303.42 g/mol	[1]
Appearance	White to off-white solid (predicted)	-
Solubility	Soluble in organic solvents such as DMSO, DMF, and dichloromethane. Insoluble in water (predicted).	-

Synthesis Protocol

The following protocol describes the synthesis of **N,N-dicyclohexyl-2-fluorobenzamide** from 2-fluorobenzoyl chloride and dicyclohexylamine. This method is adapted from established procedures for the synthesis of related N-substituted benzamides.

Materials:

- 2-fluorobenzoyl chloride
- Dicyclohexylamine
- Triethylamine (Et₃N) or other suitable base
- Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)



Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dicyclohexylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
- Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Workup:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent and concentrate the organic phase under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford N,N-dicyclohexyl-2fluorobenzamide.
- Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of **N,N-dicyclohexyl-2-fluorobenzamide**.



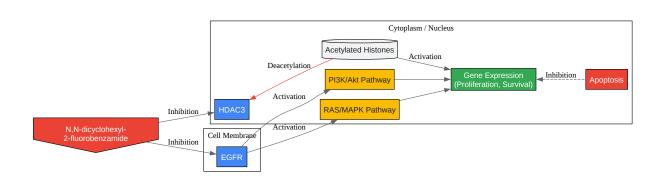
Potential Research Applications

Based on the biological activities of structurally related fluorobenzamides and dicyclohexylamides, the following research applications for **N,N-dicyclohexyl-2-fluorobenzamide** are proposed.

Anticancer Research: EGFR/HDAC3 Dual Inhibition

A recent study identified N-benzyl-2-fluorobenzamide derivatives as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer.[2] The 2-fluorobenzamide moiety was found to be crucial for interacting with the active site of HDAC3.[2] Given its structural similarity, N,N-dicyclohexyl-2-fluorobenzamide could be investigated for similar dual inhibitory activity.

Proposed Signaling Pathway



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Caption: Hypothesized dual inhibition of EGFR and HDAC3 signaling pathways.



Experimental Protocol: In Vitro Kinase and Deacetylase Assays

- EGFR Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):
 - Prepare a dilution series of N,N-dicyclohexyl-2-fluorobenzamide in assay buffer.
 - Add the compound, EGFR kinase, a fluorescently labeled ATP tracer, and an anti-tag antibody to a microplate.
 - Incubate at room temperature for 1 hour.
 - Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
 - Calculate the IC₅₀ value by plotting the inhibition percentage against the compound concentration.
- HDAC3 Deacetylase Assay (e.g., Fluor-de-Lys® Assay):
 - Prepare a dilution series of N,N-dicyclohexyl-2-fluorobenzamide in assay buffer.
 - Add the compound, purified HDAC3 enzyme, and a fluorogenic acetylated peptide substrate to a microplate.
 - Incubate at 37 °C for a specified time.
 - Add a developer solution to stop the reaction and generate a fluorescent signal.
 - Read the fluorescence intensity.
 - Calculate the IC₅₀ value.

Comparative IC50 Data for Related Compounds



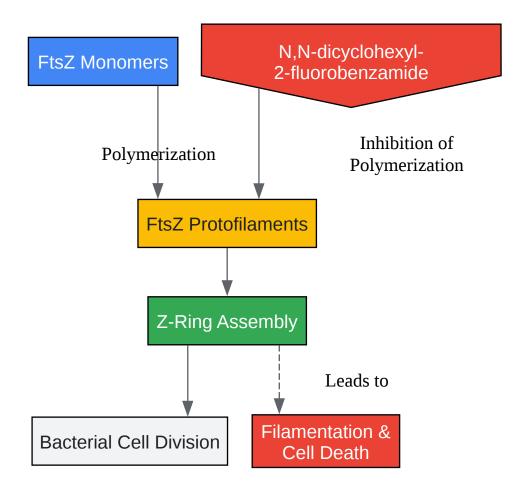
Compound	Target	IC ₅₀	Cell Line	Reference
Compound 38 (N-benzyl-2- fluorobenzamide derivative)	EGFR	20.34 nM	-	[2]
Compound 38 (N-benzyl-2- fluorobenzamide derivative)	HDAC3	1.09 μΜ	-	[2]
Chidamide	HDAC3	-	MDA-MB-231	[2]

Antimicrobial Research: FtsZ Inhibition

Benzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics.[3] These inhibitors disrupt the formation of the Zring, which is essential for bacterial cytokinesis, leading to filamentation and cell death. The fluorobenzamide scaffold could be a starting point for developing FtsZ inhibitors.

Proposed Mechanism of Action





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Caption: Hypothesized inhibition of bacterial cell division via FtsZ polymerization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

- Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
- Compound Preparation: Prepare a stock solution of N,N-dicyclohexyl-2-fluorobenzamide in DMSO. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.



- Assay: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plates at 37 °C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative MIC Data for Related Benzamide Compounds

Compound	Organism	MIC (μg/mL)	Reference
FZ95 (Benzodioxane- benzamide)	MRSA	0.25	[3]
FZ100 (Benzodioxane- benzamide)	MRSA	0.1	[3]
PC190723	S. aureus	1	[3]

Agrochemical Research: Insecticidal Activity

Diamide insecticides, such as chlorantraniliprole, are known to target insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[4] While **N,N-dicyclohexyl-2-fluorobenzamide** is a monoamide, related N-substituted benzamides have also been explored for insecticidal properties.[5] This compound could be screened for activity against common agricultural pests.

Experimental Protocol: Insecticidal Bioassay (e.g., Leaf-Dip Method)

- Insect Species: Use a relevant insect pest, such as the diamondback moth (Plutella xylostella) or oriental armyworm (Mythimna separata).
- Compound Preparation: Prepare a series of concentrations of N,N-dicyclohexyl-2fluorobenzamide in an appropriate solvent with a surfactant.



- Application: Dip cabbage or corn leaf discs into the test solutions for 10-30 seconds and allow them to air dry.
- Exposure: Place the treated leaf discs into petri dishes lined with moist filter paper. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each dish.
- Incubation: Maintain the dishes at a controlled temperature and humidity for 48-72 hours.
- Assessment: Record larval mortality at specified time points. Calculate the LC₅₀ (lethal concentration for 50% of the population).

Comparative LC50 Data for Related Insecticides

Compound	Organism	LC ₅₀ (mg/L)	Reference
Chlorantraniliprole	M. separata	~0.8 (for 80% activity)	[6]
Compound 19 (Anthranilic diamide)	P. xylostella	<0.125	[4]

Safety and Handling

- General Precautions: Handle N,N-dicyclohexyl-2-fluorobenzamide in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Toxicology: The toxicological properties of this compound have not been fully investigated.
 Assume it is hazardous and avoid direct contact, inhalation, and ingestion.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Disclaimer: The application notes and protocols provided are for informational purposes only and are based on the analysis of structurally similar compounds. The specific biological activities and optimal experimental conditions for **N,N-dicyclohexyl-2-fluorobenzamide** have



not been empirically determined and must be established through rigorous experimentation. Researchers should exercise appropriate caution and conduct their own validation studies.

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- To cite this document: BenchChem. [Application Notes and Protocols for N,N-dicyclohexyl-2-fluorobenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b7882386#n-n-dicyclohexyl-2-fluorobenzamide-as-a-research-chemical]

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